Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, an ethylthio group at the 2nd position, and an ethyl ester group at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-(ethylthio)pyrimidine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester group at the 5th position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, thiols, and alkoxides to form substituted pyrimidine derivatives.
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include substituted pyrimidine derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylthio groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. For example, it acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-(phenylthio)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-(butylthio)pyrimidine-5-carboxylate
Comparison: Ethyl 4-chloro-2-(ethylthio)pyrimidine-5-carboxylate is unique due to the presence of the ethylthio group, which imparts distinct chemical properties compared to its analogs. The ethylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and biology. In contrast, the methylthio and phenylthio analogs may exhibit different reactivity and binding affinities due to the size and electronic properties of the substituents .
Properties
IUPAC Name |
ethyl 4-chloro-2-ethylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLXRHNNXBXIBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944876 | |
Record name | Ethyl 4-chloro-2-(ethylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2223-96-3 | |
Record name | Ethyl 4-chloro-2-(ethylthio)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2223-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-(ethylthio)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002223963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122025 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-chloro-2-(ethylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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